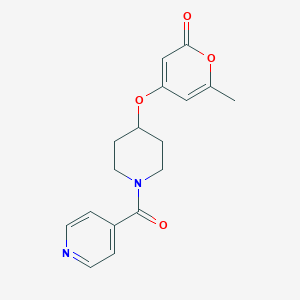

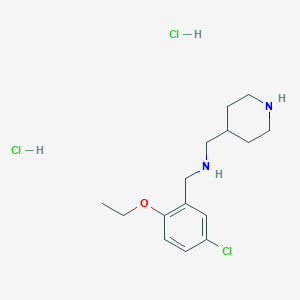

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Aminothiazole derivatives are being investigated as potential anticancer agents . They have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Synthesis Analysis

While specific synthesis information for “N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide” was not found, 2-aminothiazole derivatives have been synthesized for the development of novel anti-Parkinsonian agents .Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives has been studied, and they have been found to have broad pharmacological spectrum .Chemical Reactions Analysis

One of the 2-aminothiazole derivatives, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has been found to inhibit tubulin polymerization .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

- The use of dimethoxybenzyl groups, closely related to the dimethoxyphenyl moieties in N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide, has been explored in the protection of thiazole derivatives during synthesis. These protective groups are selectively removed under certain conditions, offering a strategy for the synthesis of complex thiazole-containing molecules (Grunder-Klotz & Ehrhardt, 1991).

Antimicrobial and Antitumor Activities

- Thiazole derivatives have been widely investigated for their antimicrobial and antitumor properties. For instance, certain thiazole compounds have demonstrated significant antimicrobial activity against various bacterial strains, suggesting a potential application of similar compounds in developing new antibacterial agents (Desai, Rajpara, & Joshi, 2013). Additionally, some thiazole-based molecules have shown promising antitumor activity, indicating the potential of thiazole derivatives in cancer research (Yurttaş, Tay, & Demirayak, 2015).

Photophysical Properties

- Compounds containing benzothiazole and dimethoxyphenyl groups have been explored for their unique photophysical properties, including fluorescence switching and solvatochromism. These properties make them suitable for applications in materials science, such as the development of fluorescent sensors and probes (Kundu, Karthikeyan, Sagara, Moon, & Anthony, 2019).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those containing a thiazole ring, have been found to inhibit clk1 and dyrk1a kinases . These kinases play a crucial role in various cellular processes and are implicated in diseases like cancer and neurodegenerative disorders .

Mode of Action

It’s worth noting that compounds with a thiazole ring, like our compound of interest, are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This characteristic could potentially facilitate the interaction with its targets, leading to changes in their function.

Biochemical Pathways

Compounds with similar structures have been found to affect various cellular processes, especially those related to alzheimer’s disease

Pharmacokinetics

A compound with a similar structure, js-38, has been studied in wistar rats, and it was found that its metabolic process consists of a series of acetylation and glucuronidation . These processes could potentially impact the bioavailability of the compound.

Result of Action

Compounds with similar structures have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that the solubility of compounds with a thiazole ring in various solvents could potentially influence their action and stability .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide has been found to inhibit bacterial RNA polymerase (RNAP), a key enzyme involved in the synthesis of RNAs in bacteria . This interaction with RNAP suggests that the compound may have a role in modulating biochemical reactions related to RNA synthesis .

Cellular Effects

The effects of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide on cells are primarily related to its antimicrobial activity. It has shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . It does not appear to have significant activity against Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of action of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves inhibition of bacterial RNAP . Molecular docking studies have revealed that the compound interacts with the switch region of the bacterial RNAP .

Eigenschaften

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-24-12-8-9-13(17(10-12)26-3)15-11-28-20(21-15)22-19(23)14-6-5-7-16(25-2)18(14)27-4/h5-11H,1-4H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCWGOQNMLKBEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2823832.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2823836.png)

![5-(3-methoxypropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2823839.png)

![N-(2-fluorophenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2823843.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorobenzyl)acetamide](/img/structure/B2823847.png)